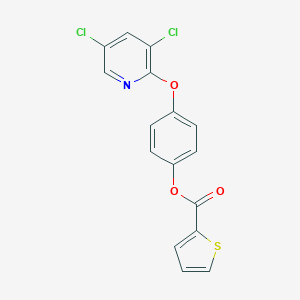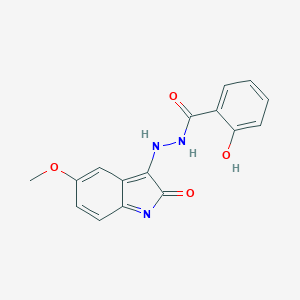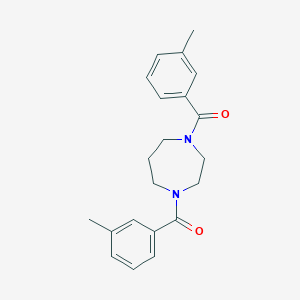![molecular formula C16H16N2O2S B246382 2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246382.png)
2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields, including medicine and agriculture. This compound is commonly known as "PACT" and has been synthesized using several methods.
作用機序
The mechanism of action of PACT is not fully understood, but it is believed to involve the inhibition of several enzymes involved in cancer cell proliferation and inflammation. PACT has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. PACT has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
PACT has been shown to exhibit several biochemical and physiological effects, including anti-proliferative activity against cancer cells, anti-inflammatory activity, and antifungal activity against plant pathogens. PACT has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
実験室実験の利点と制限
PACT has several advantages for lab experiments, including its ease of synthesis and low cost. However, PACT has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous environments.
将来の方向性
There are several future directions for research on PACT, including the development of more efficient synthesis methods, the investigation of its potential application in other fields, such as veterinary medicine, and the identification of its molecular targets and mechanism of action. Additionally, further studies on the toxicity and safety of PACT are needed to evaluate its potential for clinical use.
合成法
PACT can be synthesized using various methods, including the reaction of 2-aminocyclopent-1-ene-1-carboxamide with phenylacetic acid and thionyl chloride. The reaction yields a crude product that is further purified using column chromatography. Another method involves the reaction of 2-aminocyclopent-1-ene-1-carboxamide with phenylacetyl chloride and thionyl chloride, followed by purification using recrystallization.
科学的研究の応用
PACT has been extensively studied for its potential application in various fields, including medicine and agriculture. In medicine, PACT has shown promising results in the treatment of cancer, as it exhibits anti-proliferative activity against several cancer cell lines. PACT has also been studied for its potential use as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. In agriculture, PACT has been shown to exhibit antifungal activity against several plant pathogens, making it a potential alternative to chemical fungicides.
特性
分子式 |
C16H16N2O2S |
|---|---|
分子量 |
300.4 g/mol |
IUPAC名 |
2-[(2-phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C16H16N2O2S/c17-15(20)14-11-7-4-8-12(11)21-16(14)18-13(19)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H2,17,20)(H,18,19) |
InChIキー |
KQICXWMEBDEGHR-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=CC=C3 |
正規SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate](/img/structure/B246301.png)
![3-{2-[(3-Oxo-1-cyclohexen-1-yl)amino]anilino}-2-cyclohexen-1-one](/img/structure/B246303.png)




![Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B246324.png)

![1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B246332.png)


![5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B246340.png)